Methyl orange

Catalog No.
S535222
CAS No.
547-58-0
M.F
C14H15N3NaO3S
M. Wt
328.34 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl orange

CAS Number

547-58-0

Product Name

Methyl orange

IUPAC Name

sodium;4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonic acid

Molecular Formula

C14H15N3NaO3S

Molecular Weight

328.34 g/mol

InChI

InChI=1S/C14H15N3O3S.Na/c1-17(2)13-7-3-11(4-8-13)15-16-12-5-9-14(10-6-12)21(18,19)20;/h3-10H,1-2H3,(H,18,19,20);

InChI Key

LOJHDGOZROMANL-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+]

Solubility

less than 1 mg/mL at 64 °F (NTP, 1992)
SOL IN 500 PARTS WATER; MORE SOL IN HOT WATER
PRACTICALLY INSOL IN ALC
INSOL IN ETHER; SLIGHTLY SOL IN PYRIMIDINE
20 mg/ml in 2-methoxyethanol; 0.3 mg/ml in ethanol
In water= 200 mg/l at 25 °C

Synonyms

C.I. 13025, C.I. Acid Orange 52, C.I. Acid Orange-52, C.I.-13025, Gold Orange, helianthine, methyl orange, methyl orange, 35S-labeled, methyl orange, sodium salt, p(((p-dimethylamino)phenyl)azo)benzenesulfonic acid sodium salt, Tropaeolin D

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)O.[Na]

Description

The exact mass of the compound Methyl orange is 327.0654 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 64° f (ntp, 1992)sol in 500 parts water; more sol in hot waterpractically insol in alcinsol in ether; slightly sol in pyrimidine20 mg/ml in 2-methoxyethanol; 0.3 mg/ml in ethanolin water= 200 mg/l at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9416. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Methyl orange is a synthetic azo dye and a widely used pH indicator, primarily recognized for its distinct color transition between acidic and basic environments. In acidic solutions, methyl orange appears red, while in alkaline conditions, it turns yellow. This color change occurs within a pH range of approximately 3.1 to 4.4, making it particularly useful for titrations involving strong acids. The compound's IUPAC name is sodium 4-{(4-(dimethylamino)phenyl)diazenyl}benzene-1-sulfonate, with a molecular formula of C14H14N3NaO3SC_{14}H_{14}N_3NaO_3S and a molar mass of 327.33 g/mol

The mechanism of action of methyl orange as a pH indicator involves the protonation and deprotonation of the azo group. In acidic solutions (low pH), the azo group accepts a proton (H+) and becomes positively charged. This change in charge distribution alters the electronic structure of the molecule, resulting in the red color observed. Conversely, in basic solutions (high pH), the protonated azo group loses a proton, returning to its neutral form. This change leads to a different electronic configuration and a shift in color to yellow [].

Methyl orange undergoes protonation and deprotonation reactions that lead to its color changes. In acidic conditions, the presence of protons causes the methyl orange to become protonated, resulting in the red coloration due to the absorption of light in the red spectrum. Conversely, in basic conditions, the removal of protons leads to the formation of a yellow species. The equilibrium can be represented as follows:

Methyl Orange red Methyl Orange yellow \text{Methyl Orange red }\rightleftharpoons \text{Methyl Orange yellow }

This equilibrium shifts depending on the pH of the solution

The synthesis of methyl orange typically involves a diazonium coupling reaction between sulfanilic acid and N,N-dimethylaniline. The process can be summarized in two main steps:

  • Diazotization: Sulfanilic acid is treated with sodium nitrite in an acidic medium to form a diazonium salt.
  • Coupling Reaction: The diazonium salt reacts with N,N-dimethylaniline to produce methyl orange.
Sulfanilic Acid+Nitrous AcidDiazonium SaltDiazonium Salt+N N DimethylanilineMethyl Orange\text{Sulfanilic Acid}+\text{Nitrous Acid}\rightarrow \text{Diazonium Salt}\\\text{Diazonium Salt}+\text{N N Dimethylaniline}\rightarrow \text{Methyl Orange}

This method is commonly employed due to its efficiency and ability to produce high yields of the dye

Methyl orange is primarily utilized as an acid-base indicator in titrations due to its clear and distinct color change at specific pH levels. Key applications include:

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